7H-Dibenzo[c,h]phenothiazine
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Overview
Description
7H-Dibenzo[c,h]phenothiazine is a heterocyclic compound with the molecular formula C20H13NS. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic framework. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,h]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7H-Dibenzo[c,h]phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
7H-Dibenzo[c,h]phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Dibenzo[c,h]phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phenothiazine: A parent compound with a simpler structure, lacking the additional benzene rings found in 7H-Dibenzo[c,h]phenothiazine.
Dibenzo[b,i]phenothiazine: Another extended phenothiazine with a different arrangement of fused rings.
Naphtho[2,3-b]phenothiazine: Contains a naphthalene ring fused to the phenothiazine core.
Uniqueness: this compound is unique due to its extended conjugation and the presence of both sulfur and nitrogen atoms within its tricyclic structure. This gives it distinct electronic and photophysical properties, making it valuable in various applications .
Biological Activity
7H-Dibenzo[c,h]phenothiazine, a member of the phenothiazine family, has garnered significant attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antipsychotic, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C20H13NS. Its structure consists of a phenothiazine core with two fused benzene rings, which contributes to its lipophilicity and ability to cross the blood-brain barrier. The presence of sulfur and nitrogen atoms in the ring structure plays a crucial role in its biological interactions.
1. Antipsychotic Activity
Phenothiazines are primarily known for their antipsychotic properties. Research indicates that this compound can act as a dopamine receptor antagonist, similar to other phenothiazines like chlorpromazine. This activity is attributed to its ability to bind to dopamine D2 receptors in the central nervous system, leading to reduced symptoms of psychosis.
- Case Study : A study highlighted the effectiveness of phenothiazines in managing schizophrenia and bipolar disorder by downregulating serotonin receptors (5-HT2) and blocking dopamine receptors .
2. Anticancer Properties
Recent investigations have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis via caspase activation |
MDA-MB-231 | 15 | Cell cycle arrest at G2/M phase |
T47D | 12 | Inhibition of P-glycoprotein efflux pump |
In vitro studies revealed that this compound can induce apoptosis in resistant cancer cell lines through atypical pathways, suggesting potential as a multidrug resistance (MDR) modifier .
3. Antimicrobial Activity
Phenothiazines have also shown promise as antimicrobial agents. The antibacterial and antiviral properties of this compound have been explored in various studies.
- Research Findings : A study indicated that derivatives of phenothiazines could inhibit bacterial growth effectively, with some compounds showing selective toxicity towards pathogenic bacteria while sparing human cells .
The biological activity of this compound is influenced by its chemical structure. Key mechanisms include:
- Dopamine Receptor Antagonism : Binding to D2 receptors reduces dopaminergic activity, alleviating symptoms of psychosis.
- Inhibition of CaM and PKC : The compound inhibits calcium/calmodulin-dependent protein kinase (CaM) and protein kinase C (PKC), affecting various intracellular signaling pathways .
- P-glycoprotein Modulation : It enhances the retention of chemotherapeutic agents in MDR cells by inhibiting P-glycoprotein, thereby increasing drug efficacy against resistant cancer cells .
Properties
CAS No. |
224-72-6 |
---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H |
InChI Key |
PTOPHPNCDGAXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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